naphthalen-1-yl fluoranesulfonate
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Overview
Description
Naphthalen-1-yl fluoranesulfonate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings this compound is notable for its unique chemical structure, which includes a fluoranesulfonate group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl fluoranesulfonate typically involves the reaction of naphthalene derivatives with fluoranesulfonic acid or its derivatives. One common method involves the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluoranesulfonate compound to yield this compound . The reaction conditions often include acidic media and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of appropriate reagents, reaction conditions, and purification methods to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the naphthalene ring.
Scientific Research Applications
Naphthalen-1-yl fluoranesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of naphthalen-1-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to naphthalen-1-yl fluoranesulfonate include other naphthalene derivatives such as naphthalen-1-yl phenazine-1-carboxamide and naphthalen-1-yl-selenyl acetic acid derivatives .
Uniqueness
This compound is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable.
Properties
IUPAC Name |
1-fluorosulfonyloxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWNEDYJCOWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133042-64-5 |
Source
|
Record name | 133042-64-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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